molecular formula C21H17F3N4O3S B2884877 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1020967-74-1

7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2884877
CAS No.: 1020967-74-1
M. Wt: 462.45
InChI Key: IZDZRPGYELPLSD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole-pyridazinone core. Key structural features include:

  • 2-position: Morpholino group, a six-membered ring containing oxygen and nitrogen, known for enhancing solubility and metabolic stability.
  • 7-position: Furan-2-yl group, a heteroaromatic moiety that may influence electronic properties and binding affinity.

Properties

IUPAC Name

7-(furan-2-yl)-2-morpholin-4-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S/c22-21(23,24)14-5-3-13(4-6-14)12-28-19(29)17-18(16(26-28)15-2-1-9-31-15)32-20(25-17)27-7-10-30-11-8-27/h1-6,9H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDZRPGYELPLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that thiazolo[5,4-d]thiazole-based compounds are often used in the field of organic photovoltaics. Therefore, it can be inferred that the compound may play a role in the conversion of light energy into electrical energy.

Biological Activity

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolo[4,5-d]pyridazinone core with a furan ring and a trifluoromethylbenzyl substituent. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway is critical for understanding the structure-activity relationship (SAR) of this compound.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to 7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antimicrobial potential compared to standard antibiotics like tetracycline and ketoconazole .

2. Anti-inflammatory Effects

Pyridazine derivatives have been reported to possess anti-inflammatory properties. This compound has been evaluated in various in vitro models where it inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

3. Anticancer Potential

The anticancer activity of thiazolo-pyridazinones has been a focal point of research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The mechanisms involve the downregulation of oncogenes and upregulation of tumor suppressor genes, making it a candidate for further development in cancer therapy .

4. Neuroprotective Properties

Emerging evidence suggests that pyridazine derivatives may exhibit neuroprotective effects. Studies indicate that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : A study conducted on various pyridazine derivatives revealed that certain modifications significantly enhanced their antimicrobial activity against resistant strains of bacteria.
  • Anti-inflammatory Mechanisms : Research demonstrated that specific thiazolo-pyridazinones reduced inflammation markers in animal models of arthritis, indicating their therapeutic potential.
  • Cancer Cell Studies : In vitro studies on human cancer cell lines showed that the compound could inhibit tumor growth by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation.

Data Table

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis; inhibition of proliferation
NeuroprotectiveReduction of oxidative stress

Comparison with Similar Compounds

Key Observations:

2-Substituent: Morpholino (target compound) vs.

5-Substituent : The 4-(trifluoromethyl)benzyl group in the target compound introduces strong electron-withdrawing effects, contrasting with unsubstituted (10a) or electron-donating groups (e.g., -OCH₃ in ). This could enhance receptor binding via hydrophobic interactions or reduce metabolic degradation .

7-Substituent: Furan-2-yl (target compound) vs.

Physicochemical and Pharmacological Implications

  • Metabolic Stability : The trifluoromethyl group may resist oxidative metabolism, extending half-life relative to electron-donating substituents (e.g., -OCH₃ in ) .
  • Activity Trends : highlights that electron-donating groups at the 5-position enhance analgesic effects. The target compound’s electron-withdrawing CF₃ group may reduce activity unless compensated by stronger hydrophobic binding .

Q & A

Q. What are the critical steps for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, polar aprotic solvents like DMF or DMSO are often used to stabilize intermediates in nucleophilic substitution reactions . Reflux conditions (e.g., 80–120°C) are typical for cyclization steps involving thiazolo-pyridazine core formation . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity and minimizes by-products . Purification via column chromatography or recrystallization in ethanol/DMF mixtures is recommended for final product isolation .

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F for trifluoromethyl groups) is essential for confirming substituent positions and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and morpholino moieties . X-ray crystallography, though less common, provides definitive structural elucidation for crystalline derivatives .

Q. How should researchers design initial bioactivity screening assays?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to thiazolo-pyridazine derivatives, such as kinase inhibition (e.g., anti-cancer activity) or cyclooxygenase assays (anti-inflammatory potential) . Use cell viability assays (MTT or SRB) with IC₅₀ determination against cancer cell lines (e.g., HeLa or MCF-7) . Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO solvent) to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

  • Methodological Answer : Focus on modifying substituents (e.g., replacing morpholino with piperidine or varying the trifluoromethylbenzyl group) to assess their impact on bioactivity . Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like EGFR or COX-2 . Synthesize analogs via parallel synthesis and compare their IC₅₀ values in dose-response assays . Correlate electronic (Hammett constants) or steric parameters with activity trends .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Validate purity via HPLC (>95%) and repeat assays under standardized protocols . Cross-reference with structurally similar compounds (e.g., 5-(4-fluorophenyl)thiazole derivatives) to identify conserved activity patterns . Perform meta-analyses of published data to isolate confounding variables (e.g., solvent effects in in vitro assays) .

Q. What strategies are recommended for advancing this compound to in vivo testing?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma stability, metabolic profiling in liver microsomes) to assess bioavailability . Use rodent models (e.g., xenograft mice for oncology) with dose escalation (10–100 mg/kg) and monitor toxicity via hematological/histopathological analysis . Apply randomized block designs with split-plot arrangements to account for biological variability . Pair with imaging techniques (e.g., PET scans) to track compound distribution .

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